molecular formula C34H23N5O B10870780 7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10870780
M. Wt: 517.6 g/mol
InChI Key: FUCBAMBFUMVZAJ-UHFFFAOYSA-N
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Description

7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furylmethyl and Naphthyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Addition of Diphenyl Groups: This step may involve Suzuki or Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalyst Selection: Using efficient catalysts to speed up reactions and increase yield.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furyl aldehydes or acids.

    Reduction: Reduction reactions can target the naphthyl or diphenyl groups, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Furyl aldehydes, furyl acids.

    Reduction: Hydrogenated naphthyl or diphenyl derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the study of biological pathways and interactions due to its unique structure.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials Science:

Mechanism of Action

The mechanism by which 7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 7-(2-Thienylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 7-(2-Pyridylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

The uniqueness of this compound lies in its combination of multiple aromatic and heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C34H23N5O

Molecular Weight

517.6 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-4-naphthalen-1-yl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C34H23N5O/c1-3-12-24(13-4-1)29-30-33(38(21-26-17-10-20-40-26)31(29)25-14-5-2-6-15-25)35-22-39-34(30)36-32(37-39)28-19-9-16-23-11-7-8-18-27(23)28/h1-20,22H,21H2

InChI Key

FUCBAMBFUMVZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC=CC6=CC=CC=C65)CC7=CC=CO7)C8=CC=CC=C8

Origin of Product

United States

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